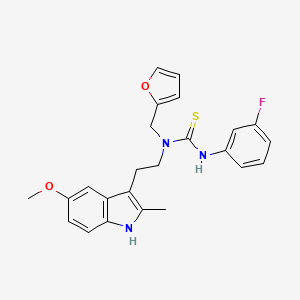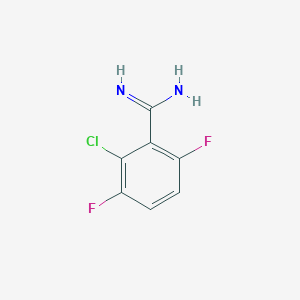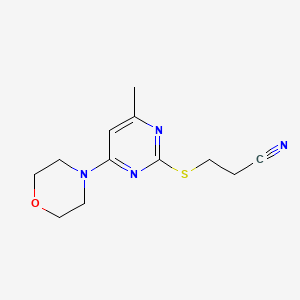
3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom, which are related to the compound , are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are often used in the synthesis of pyrimidine derivatives .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse and can be complex. The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile and its derivatives are utilized in the synthesis of various compounds. For instance, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibit tumor necrosis factor-alpha and nitric oxide, are synthesized through a rapid and green method from commercially available precursors, including a compound structurally similar to this compound (H. Lei et al., 2017).
- This chemical is also involved in Knoevenagel condensation reactions, which are catalyzed by novel N-methyl morpholine-based ionic liquids. This process is significant for synthesizing various aldehydes or aliphatic ketones, indicating the compound's role in complex organic syntheses (Hao Xu et al., 2017).
Pharmacological Applications
- The compound is part of the synthesis pathway of GDC-0980, a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components in cancer development pathways. Its role in these studies suggests its relevance in developing cancer therapeutics (L. Salphati et al., 2012).
- In the field of medicinal chemistry, this compound is a crucial intermediate for synthesizing PI3K and PIKK inhibitors. Its unique structural features, such as the morpholine group, are key in achieving selectivity and potency in these inhibitors (H. Hobbs et al., 2019).
Antimicrobial Research
- Derivatives of this compound have been synthesized and assessed for antimicrobial activity. These studies show promising results against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi, indicating the compound's potential in developing new antimicrobial agents (N. Desai et al., 2017).
Zukünftige Richtungen
Pyrimidine derivatives have been shown to possess a diverse range of biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . Therefore, the future research directions could involve further exploration of these properties in “3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile” and similar compounds.
Eigenschaften
IUPAC Name |
3-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-10-9-11(16-4-6-17-7-5-16)15-12(14-10)18-8-2-3-13/h9H,2,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONIMCKAFUPFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCC#N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
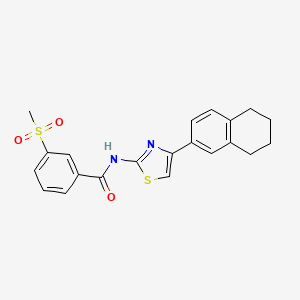
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2866403.png)
![N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2866404.png)
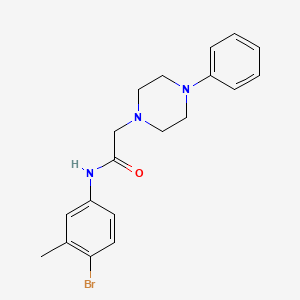

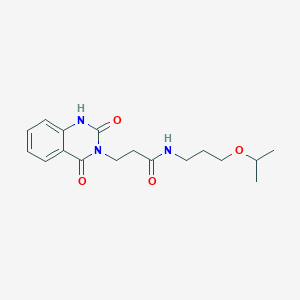
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2866413.png)
![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2866414.png)
![4-[(Thiophen-2-ylmethylamino)methyl]phenol](/img/structure/B2866416.png)
![5-Chloro-2-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2866417.png)
